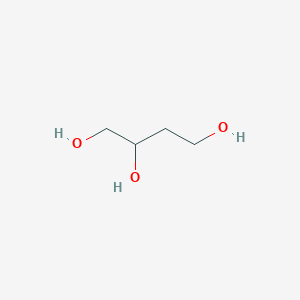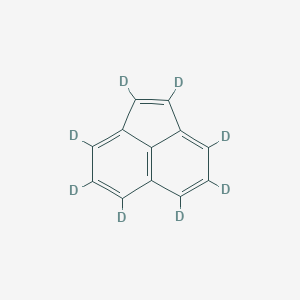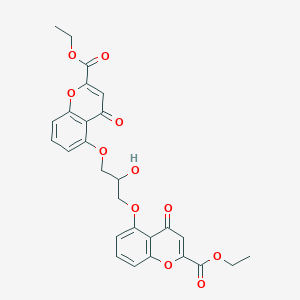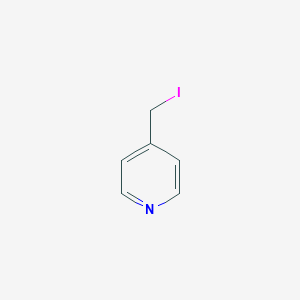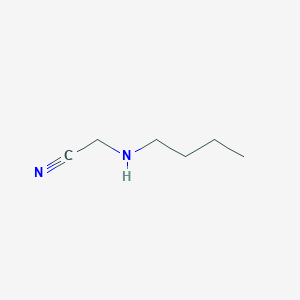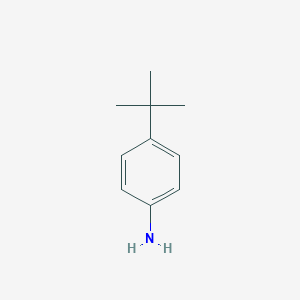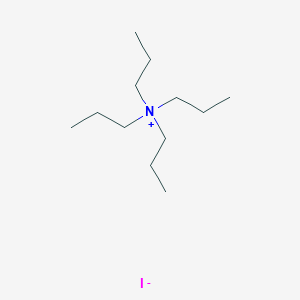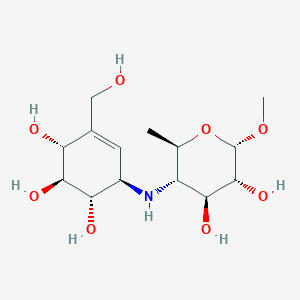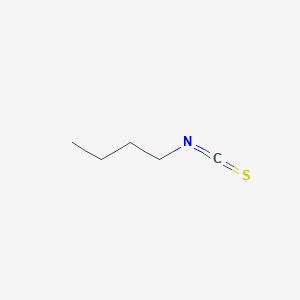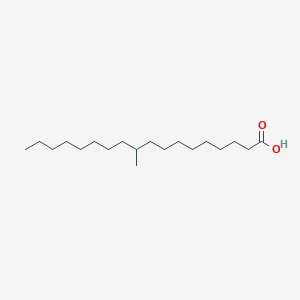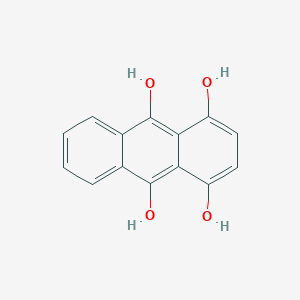
アントラセン-1,4,9,10-テトラオール
概要
説明
Anthracene-1,4,9,10-tetraol is a derivative of quinizarin (1,4-dihydroxy-anthraquinone) and is characterized by its highly active diketone skeleton. It is the 2-electron-reduced form of quinizarin and serves as a versatile reactant capable of functioning as both an electrophile and a nucleophile . This compound has been recognized for its efficient conversion into a wide range of anthraquinone derivatives since its discovery in 1936 .
科学的研究の応用
Anthracene-1,4,9,10-tetraol has a wide range of applications in scientific research, including:
Biology: Anthracene-1,4,9,10-tetraol serves as an analytical spectrophotometric and fluorimetric reagent for the determination of metal ions, such as magnesium and beryllium, in pharmaceutical preparations
Medicine: Its derivatives are utilized in the synthesis of pharmaceuticals and DNA intercalators.
作用機序
Target of Action
Anthracene-1,4,9,10-tetraol, also known as Leucoquinizarin, is a complex organic compound that interacts with various biological targets. It’s known that similar compounds interact with enzymes and proteins involved in cellular processes, particularly those related to cancer .
Mode of Action
Leucoquinizarin undergoes amination reactions with amines to produce mono- and diaminoanthraquinones . The amination is proposed to occur by the addition of amine to the carbonyl group at the 1,4-position of Leucoquinizarin .
Biochemical Pathways
It’s known that anthracene derivatives can influence various biochemical pathways, particularly those involved in cancer cell proliferation .
Pharmacokinetics
Similar compounds are known to have varying bioavailability depending on their chemical structure and the presence of functional groups .
Result of Action
It’s known that similar compounds have been studied for their anticancer activity .
Action Environment
Similar compounds are known to be influenced by factors such as ph, temperature, and the presence of other molecules .
生化学分析
Biochemical Properties
Anthracene-1,4,9,10-tetraol is known to interact with various enzymes, proteins, and other biomolecules. It serves as a potent diphenol reagent for Diels-Alder reactions . The specific enzymes, proteins, and biomolecules it interacts with are not mentioned in the available literature.
Cellular Effects
It has been noted that the compound has been studied for its anticancer activity .
Molecular Mechanism
It is known to serve as a potent diphenol reagent for Diels-Alder reactions .
準備方法
Synthetic Routes and Reaction Conditions: Anthracene-1,4,9,10-tetraol is typically synthesized from quinizarin through selective hydrogenation. Conventional methods involve the use of stoichiometric amounts of inorganic reductants and acids or bases. Common reductants include sodium hydrosulfite (dithionite), aluminum, zinc, copper chloride, iron, and tin chloride . These reactions often generate large amounts of waste or toxic gas, requiring neutralization during the workup process .
Industrial Production Methods: Recent advancements have led to the development of highly active and selective heterogeneous catalysts for the hydrogenation of quinizarins to leucoquinizarins under neutral and continuous-flow conditions. For instance, bimetallic systems of nickel and platinum nanoparticles have shown remarkable efficiency in this process . The continuous-flow synthesis of leucoquinizarin and its derivatization reactions have been integrated into a fully continuous process using flow-batch-separator unified reactors .
化学反応の分析
Types of Reactions: Anthracene-1,4,9,10-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can function as both an electrophile and a nucleophile due to its highly active diketone skeleton .
Common Reagents and Conditions:
Oxidation: Anthracene-1,4,9,10-tetraol can be oxidized to quinizarin using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Anthracene-1,4,9,10-tetraol can undergo substitution reactions with various nucleophiles, including amines and halides.
Major Products: The major products formed from these reactions include various anthraquinone derivatives, such as mono- and diaminoanthraquinones .
類似化合物との比較
Anthracene-1,4,9,10-tetraol is unique due to its highly active diketone skeleton and its ability to function as both an electrophile and a nucleophile . Similar compounds include other anthraquinone derivatives, such as:
Quinizarin (1,4-dihydroxy-anthraquinone): The parent compound of leucoquinizarin, used in the production of dyes and pigments.
1,4-Diamino-anthraquinones: Important for their applications in pharmaceuticals and DNA intercalators.
9,10-Anthraquinone: An anthracene derivative with double-bonded oxygen atoms, widely employed in industrial processes such as dye production and drug synthesis.
Anthracene-1,4,9,10-tetraol’s versatility and efficiency in converting into a wide range of compounds make it a valuable reactant in various scientific and industrial applications.
特性
IUPAC Name |
anthracene-1,4,9,10-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNBVEKCHVXGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060057 | |
| Record name | 1,4,9,10-Anthracenetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476-60-8 | |
| Record name | 1,4,9,10-Anthracenetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,9,10-Tetrahydroxyanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucoquinizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,9,10-Anthracenetetrol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4,9,10-Anthracenetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthracene-1,4,9,10-tetraol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,9,10-TETRAHYDROXYANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP3E23813Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for leucoquinizarin?
A1: Leucoquinizarin (2,3-dihydro-9,10-dihydroxyanthracene-1,4-dione) has the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol. Spectroscopically, leucoquinizarin exhibits characteristic UV-Vis absorption [], infrared [], and 1H NMR [] signals.
Q2: How does the structure of leucoquinizarin relate to its reactivity?
A2: The presence of the 1,4-dihydroxy groups allows for keto-enol tautomerism, significantly impacting its reactivity. Studies have shown that leucoquinizarin predominantly exists in its keto-enolic form on gold surfaces [], and this tautomeric form plays a crucial role in its self-assembly behavior.
Q3: What is the solubility of leucoquinizarin?
A3: Leucoquinizarin demonstrates solubility in polar solvents such as ethanol but not in nonpolar solvents. Interestingly, the addition of small amounts of water to ethanol enhances its amination reaction rate [].
Q4: How does leucoquinizarin react with amines?
A4: Leucoquinizarin reacts with amines in polar solvents to yield mono- and diaminoanthraquinones []. The reaction is proposed to proceed via amine addition to the carbonyl groups at the 1,4-positions of leucoquinizarin. This reaction is particularly relevant in synthesizing anthracycline analogs, a class of compounds with anticancer activity [].
Q5: How can leucoquinizarin be used to synthesize anthracyclinone precursors?
A5: Leucoquinizarin reacts with Michael acceptors under basic conditions, leading to the formation of compounds that serve as potential anthracyclinone precursors []. Additionally, its reaction with alkylenediamines produces 1,4-bisalkylaminoanthraquinones and other derivatives, further expanding its synthetic utility in this area [].
Q6: Can leucoquinizarin undergo alkylation reactions?
A6: Yes, leucoquinizarin can undergo alkylation with α, β-unsaturated aldehydes like crotonaldehyde and acrolein. This reaction, often catalyzed by piperidinium acetate in ethanol, proceeds through a 1,4-addition followed by aldol annelation and a 1,3-sigmatropic shift, ultimately yielding a pentacyclic ring [].
Q7: What are the applications of leucoquinizarin in Diels-Alder reactions?
A7: The epoxide derivative of leucoquinizarin (4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone) acts as a versatile synthon in Diels-Alder reactions []. It readily reacts with dienes such as isoprene, cyclopentadiene, and cyclohexa-1,3-diene, leading to adducts that can be further transformed into valuable leucoquinizarin derivatives.
Q8: How is leucoquinizarin utilized as an analytical reagent?
A8: Leucoquinizarin forms colored chelates with specific metal ions, making it valuable in spectrophotometric analysis. It exhibits high sensitivity for magnesium [] and beryllium [], allowing for their quantification in various matrices, including pharmaceutical preparations [] and aluminum alloys [].
Q9: Have there been any computational studies on leucoquinizarin and its derivatives?
A9: Yes, computational studies using the 3-21G basis set have provided insights into the tautomeric preferences of leucoquinizarin derivatives, particularly those with methoxyamino substituents []. These calculations have helped to rationalize experimental observations, such as the preferred tautomeric forms in solution and the influence of substituents on tautomeric equilibria.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


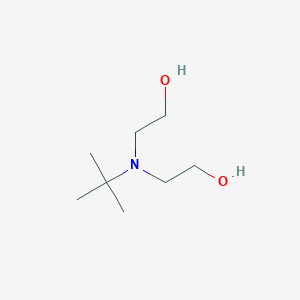
![2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B146130.png)
